![molecular formula C16H15NO3S B2626202 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide CAS No. 2034564-00-4](/img/structure/B2626202.png)
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene and furan derivatives are synthesized through various methods . For instance, the Gewald reaction is a typical method for synthesizing thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Furan derivatives can be synthesized through various structure reactions .Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide” is complex, featuring furan and thiophene rings, which are five-membered heterocyclic compounds . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and one sulfur atom .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Compounds containing the thiophene nucleus, like the one , have been reported to act as anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Serotonin Antagonists
Some thiophene-based compounds have been found to work as serotonin antagonists . This means they could be used in the treatment of conditions like depression, anxiety, and certain types of migraine headaches.
Industrial Chemistry Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can be used to protect metals and other materials from corroding.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Compounds with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the production of digital display screens.
Flavoring Agents
Some thiophene compounds have been used as flavoring agents . They can contribute to the taste and aroma of certain foods and beverages.
Anticancer Properties
Thiophene derivatives exhibit many pharmacological properties such as anticancer . This suggests potential applications in cancer treatment strategies.
Future Directions
Thiophene and furan derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10-7-14(11(2)19-10)16(18)17-8-13-3-4-15(20-13)12-5-6-21-9-12/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDBEGNXMYKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide |
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